molecular formula C20H24ClNO3S B12217243 2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B12217243
M. Wt: 393.9 g/mol
InChI Key: KWOKLIKYYCSMHG-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenoxy group, a thiophene ring, and a tetrahydrofuran moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds The process may start with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol This intermediate is then reacted with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
  • 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole

Uniqueness

Compared to similar compounds, 2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide features a unique combination of functional groups that confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H24ClNO3S

Molecular Weight

393.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H24ClNO3S/c1-14-7-9-26-19(14)12-22(11-17-4-3-8-24-17)20(23)13-25-16-5-6-18(21)15(2)10-16/h5-7,9-10,17H,3-4,8,11-13H2,1-2H3

InChI Key

KWOKLIKYYCSMHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2CCCO2)C(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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